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Compound of Interest

Compound Name: DL-O-Methylserine

CAS No.: 19794-53-7

Cat. No.: B108039

Get Quote

Introduction: The Analytical Imperative for Non-
Proteinogenic Amino Acids
Non-proteinogenic amino acids (NPAAs) represent a vast and structurally diverse class of

molecules crucial to drug discovery, metabolomics, and synthetic biology.[1] Unlike their 22

proteinogenic counterparts, NPAAs are not directly encoded by the standard genetic code but

play significant roles as metabolic intermediates and building blocks for novel therapeutics. DL-
O-Methylserine (2-amino-3-methoxypropanoic acid) is one such NPAA, a derivative of serine

featuring a methyl ether linkage on its side chain.[2] This modification fundamentally alters its

chemical properties compared to native serine, necessitating robust analytical methods for its

characterization.

Tandem mass spectrometry (MS/MS), particularly when coupled with soft ionization techniques

like Electrospray Ionization (ESI), is the definitive tool for the structural elucidation of these

modified amino acids.[3][4] By precisely selecting the precursor ion and subjecting it to

controlled fragmentation via Collision-Induced Dissociation (CID), a reproducible "fingerprint" of

fragment ions is generated.[5][6] This application note provides an in-depth analysis of the

mass spectrometric fragmentation behavior of DL-O-Methylserine in both positive and
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negative ion modes, establishing a reliable basis for its identification in complex biological and

chemical matrices.

Physicochemical Characteristics and Ionization
Understanding the fundamental properties of DL-O-Methylserine is essential for developing an

effective MS method. The presence of a primary amine (a basic site) and a carboxylic acid (an

acidic site) makes it an amphoteric molecule, readily ionizing in both positive and negative ESI

modes.

Table 1: Core Properties of DL-O-Methylserine
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In positive mode ESI, protonation is expected to occur at the most basic site, the nitrogen atom

of the primary amine, to form the [M+H]⁺ ion. Conversely, in negative mode, deprotonation of

the acidic carboxylic acid proton yields the [M-H]⁻ ion.

Positive Ion Mode: Fragmentation of the [M+H]⁺
Precursor
Upon isolation and CID of the protonated precursor ion at m/z 120.07, two primary

fragmentation pathways are observed, leading to the formation of characteristic product ions.

The most dominant pathway for α-amino acids involves the formation of a stable immonium

ion.
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Pathway A: Formation of the Immonium Ion (m/z 74.06)
This is the most abundant and diagnostically significant fragmentation route. The protonated

precursor undergoes a concerted neutral loss of formic acid (HCOOH), which has a mass of

46.02 Da. This is a hallmark fragmentation for many amino acids.[11][12] The resulting

fragment is a stable, resonance-stabilized immonium ion.

Precursor Ion: [C₄H₁₀NO₃]⁺ (m/z 120.07)

Neutral Loss: HCOOH (Formic Acid, 46.02 Da)

Product Ion: [C₃H₈NO]⁺ (m/z 74.06)

This pathway is highly specific and provides structural information confirming the amino acid

backbone and the mass of the side chain.

Pathway B: Neutral Loss of Methanol (m/z 88.04)
A secondary, yet informative, fragmentation pathway involves the neutral loss of methanol

(CH₃OH) from the side chain, with a mass of 32.03 Da. This cleavage is indicative of the O-

methyl group and the adjacent hydroxyl-derived oxygen.

Precursor Ion: [C₄H₁₀NO₃]⁺ (m/z 120.07)

Neutral Loss: CH₃OH (Methanol, 32.03 Da)

Product Ion: [C₃H₆NO₂]⁺ (m/z 88.04)

The following diagram illustrates these key fragmentation events.
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Figure 1: Proposed CID fragmentation pathways for protonated DL-O-Methylserine.

Table 2: Summary of Major Product Ions in Positive Mode ([M+H]⁺)
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Data derived from NIST spectral database and mechanistic principles.[7]

Negative Ion Mode: Fragmentation of the [M-H]⁻
Precursor
Analysis in negative ion mode provides complementary structural information. The

deprotonated precursor at m/z 118.05 fragments via pathways characteristic of carboxylate

anions.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b108039?utm_src=pdf-body-href
https://www.benchchem.com/product/b108039?utm_src=pdf-body-img
https://www.benchchem.com/product/b108039?utm_src=pdf-body
https://www.benchchem.com/product/b108039?utm_src=pdf-body-href
https://pubchem.ncbi.nlm.nih.gov/compound/97963
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pathway C: Loss of Formaldehyde (m/z 88.04)
A notable fragmentation involves the neutral loss of formaldehyde (CH₂O, 30.01 Da). This

rearrangement is characteristic of β-hydroxy amino acids and their derivatives, like serine.

Precursor Ion: [C₄H₈NO₃]⁻ (m/z 118.05)

Neutral Loss: CH₂O (Formaldehyde, 30.01 Da)

Product Ion: [C₃H₆NO₂]⁻ (m/z 88.04)

Pathway D: Loss of Methanol (m/z 86.02)
Similar to the positive mode, a loss of methanol can occur, though the mechanism differs. This

cleavage confirms the presence of the methoxy group.

Precursor Ion: [C₄H₈NO₃]⁻ (m/z 118.05)

Neutral Loss: CH₃OH (Methanol, 32.03 Da)

Product Ion: [C₃H₄NO₂]⁻ (m/z 86.02)

Pathway E: Formation of Cyanate Ion (m/z 42.01)
A more extensive fragmentation can lead to the formation of the cyanate ion ([OCN]⁻), which is

a common fragment for many amino acids in negative mode, resulting from the cleavage of the

amino acid backbone.

Precursor Ion: [C₄H₈NO₃]⁻ (m/z 118.05)

Product Ion: [CNO]⁻ (m/z 42.01)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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